3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid
Overview
Description
3-[(3-Methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is an organic compound with a complex structure, featuring both benzoyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the acylation of an amino acid derivative with 3-methylbenzoyl chloride, followed by nitration to introduce the nitrophenyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize the reaction rate and yield. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.
Substitution: The benzoyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted benzoyl or nitrophenyl derivatives.
Scientific Research Applications
3-[(3-Methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The benzoyl and nitrophenyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 3-[(3-Methylbenzoyl)amino]propanoic acid
- 3-[(3-Nitrophenyl)amino]propanoic acid
- 3-[(3-Methylbenzoyl)amino]-3-phenylpropanoic acid
Uniqueness: 3-[(3-Methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is unique due to the presence of both the methylbenzoyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-11-4-2-6-13(8-11)17(22)18-15(10-16(20)21)12-5-3-7-14(9-12)19(23)24/h2-9,15H,10H2,1H3,(H,18,22)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHPPSZEJGCFQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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